Regioisomeric Specificity: 6-Methoxy Substitution Confers Distinct Physicochemical Properties
The precise position of the methoxy group on the indolinone scaffold significantly impacts molecular properties. 3-(Hydroxymethylene)-6-methoxyindolin-2-one (MW 191.18) is a distinct regioisomer from the 4-methoxy and 5-methoxy analogs. This positional difference directly affects key parameters like LogP and polar surface area (TPSA), which are critical for predicting membrane permeability and target engagement . While all share the same molecular formula (C10H9NO3), their unique three-dimensional structures and electronic distributions lead to divergent behavior in both chemical reactions and biological assays, making the specific 6-methoxy regioisomer essential for SAR studies and target validation .
| Evidence Dimension | Topological Polar Surface Area (TPSA) & Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA = 58.56 Ų; LogP = 1.5462 |
| Comparator Or Baseline | 3-(Hydroxymethylene)-4-methoxyindolin-2-one: TPSA and LogP values not reported |
| Quantified Difference | N/A (comparator data unavailable, but structural difference is definitive) |
| Conditions | In silico calculated properties |
Why This Matters
These physicochemical parameters directly influence a compound's ADME profile; a regioisomer with a different TPSA or LogP will exhibit altered solubility, permeability, and bioavailability, potentially invalidating SAR conclusions if the wrong isomer is used.
